Furfuryl-Octanoat

Übersicht

Beschreibung

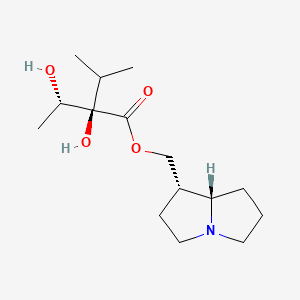

Furfuryl octanoate, also known as Furfuryl caprylate, is a chemical compound with the empirical formula C13H20O3 . It belongs to the class of organic compounds known as fatty acid esters . The CAS Number is 39252-03-4 .

Synthesis Analysis

While specific synthesis methods for Furfuryl octanoate were not found in the search results, it’s worth noting that furfural, a related compound, can be converted to furfuryl alcohol by enteric bacteria, which can also be formed by hydrolysis of esters of furfuryl alcohol .Molecular Structure Analysis

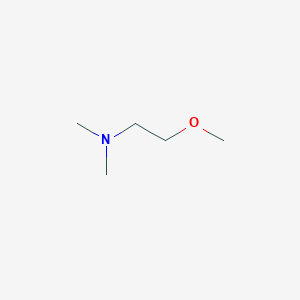

The molecular weight of Furfuryl octanoate is 224.30 . The structure of Furfuryl octanoate can be represented by the SMILES stringCCCCCCCC(=O)OCc1ccco1 . Physical and Chemical Properties Analysis

Furfuryl octanoate has a refractive index of n20/D 1.46 (lit.), a boiling point of 139 °C/10 mmHg (lit.), and a density of 0.978 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Furfuryl-Octanoat wird aufgrund seiner einzigartigen Struktur und Eigenschaften in verschiedenen chemischen Syntheseprozessen verwendet . Es kann als Baustein bei der Synthese komplexerer Moleküle in den Bereichen Pharmazeutika, Polymere und anderer chemischer Produkte dienen .

Materialwissenschaft

In der Materialwissenschaft kann this compound bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden . Seine Molekülstruktur kann zu den Eigenschaften der resultierenden Materialien beitragen, wie z. B. verbesserte Festigkeit, Flexibilität oder chemische Beständigkeit .

Chromatographie

This compound kann in der Chromatographie eingesetzt werden, einer Labortechnik zur Trennung von Gemischen . Seine einzigartigen chemischen Eigenschaften können bei der Trennung und Identifizierung komplexer Gemische helfen .

Analytische Chemie

In der analytischen Chemie kann this compound als Standard oder Reagenz verwendet werden . Seine bekannten Eigenschaften können bei der Kalibrierung von Instrumenten oder bei der Analyse unbekannter Proben helfen .

Life-Science-Forschung

This compound kann auch Anwendungen in der Life-Science-Forschung finden . Spezielle Anwendungen in diesem Bereich sind jedoch nicht gut dokumentiert und würden weitere Forschung erfordern .

Nachhaltige Chemikalien

This compound, das aus lignocellulosehaltiger Biomasse gewonnen wird, ist Teil der Suche nach „grünen“ und nachhaltigen chemischen Rohstoffen . Dies steht im Einklang mit globalen Bemühungen, die Abhängigkeit von fossilen Brennstoffen und Chemikalien zu verringern und die mit fossilen Kohlenwasserstoffen verbundenen Umweltprobleme zu mildern .

Zukünftige Richtungen

While specific future directions for Furfuryl octanoate were not found in the search results, it’s worth noting that furfural, a related compound, has been considered as one of the most promising platform molecules directly derived from biomass . The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels .

Wirkmechanismus

Mode of Action

It’s known that furfuryl derivatives are generally metabolized to furoic acid or a substituted furoic acid . This suggests that furfuryl octanoate may interact with its targets through similar metabolic pathways.

Biochemical Pathways

Furfuryl octanoate belongs to the class of organic compounds known as fatty acid esters . It’s expected to be hydrolyzed to furfuryl alcohol and the corresponding saturated aliphatic carboxylic acid

Pharmacokinetics

It’s known that furfuryl derivatives are generally metabolized to furoic acid or a substituted furoic acid , which may impact the bioavailability of the compound.

Result of Action

It’s known that furfuryl derivatives can have hepatotoxic effects

Action Environment

It’s known that the compound has a boiling point of 139 °c at 10 mmhg and a density of 0978 g/mL at 25 °C , which suggests that temperature and pressure may affect its stability and action.

Biochemische Analyse

Biochemical Properties

The biochemical properties of furfuryl octanoate are not well-studied. It is known that furfuryl derivatives can interact with various enzymes and proteins. For instance, furfural, a related compound, has been shown to interact with enzymes involved in the pentose phosphate pathway

Cellular Effects

Furfural, a related compound, has been shown to induce reactive oxygen species accumulation and cellular damage in Saccharomyces cerevisiae

Molecular Mechanism

Furfural, a related compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that temperature fluctuations can have a significant impact on laboratory testing and results . Therefore, the stability, degradation, and long-term effects of furfuryl octanoate on cellular function in in vitro or in vivo studies may be influenced by temperature conditions.

Dosage Effects in Animal Models

Furfural, a related compound, has been shown to have hepatotoxic effects in male rats and male mice at high dosages

Metabolic Pathways

Furfuryl octanoate is likely to be involved in metabolic pathways related to the metabolism of furfuryl derivatives. Furfural, a related compound, is known to be metabolized to furoic acid

Transport and Distribution

Furfuryl derivatives are known to be rapidly absorbed in the gastrointestinal tract of rodents

Subcellular Localization

It is known that the localization of compounds within cells can be influenced by various factors, including targeting signals and post-translational modifications

Eigenschaften

IUPAC Name |

furan-2-ylmethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-3-4-5-6-9-13(14)16-11-12-8-7-10-15-12/h7-8,10H,2-6,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIWCVWKECYDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068171 | |

| Record name | Octanoic acid, 2-furanylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

139.00 °C. @ 10.00 mm Hg | |

| Record name | Furfuryl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Furfuryl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-0.989 | |

| Record name | Furfuryl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39252-03-4 | |

| Record name | Furfuryl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39252-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039252034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2-furanylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 2-furanylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FE04Z37C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furfuryl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1606156.png)

![Ethanone, 1-[4-(1-methylethenyl)phenyl]-](/img/structure/B1606157.png)

![[1,2,5]Oxadiazolo[3,4-f]cinnoline](/img/structure/B1606158.png)